P2X3 Receptor Antagonism: 4-Chloro-Benzothiazole vs. 4-Fluoro-Benzothiazole Selectivity Fingerprint
Within the Bayer P2X3 patent family (US10174016), the 4-chlorobenzothiazole-2-yl benzamide subclass exhibits distinct P2X3 antagonism compared to the corresponding 4-fluoro analog. The chloro substituent (Hammett σm = 0.37, σp = 0.23) provides different electronic and steric parameters than fluoro (σm = 0.34, σp = 0.06), which alters the optimal fit within the P2X3 allosteric binding pocket [1]. While exact IC50 values for compound 900005-17-6 are not publicly disclosed, the patent teaches that 4-substitution on the benzothiazole ring is a critical determinant of P2X3 potency, with chloro-substituted variants occupying a distinct activity cluster from fluoro-substituted analogs in recombinant human P2X3 calcium flux assays [1]. This differential is attributed to the larger van der Waals radius of chlorine (1.75 Å) vs. fluorine (1.47 Å) and enhanced polarizability, which can strengthen halogen-bonding interactions with backbone carbonyls in the allosteric site.
| Evidence Dimension | P2X3 receptor antagonism – substituent effect on potency cluster |
|---|---|
| Target Compound Data | 4-Chloro-benzothiazole substitution; potency cluster distinct from 4-fluoro in P2X3 FLIPR assay (quantitative IC50 not disclosed for this specific compound) |
| Comparator Or Baseline | 4-Fluoro-benzothiazole analog: IC50 range reported in patent for fluoro-substituted examples typically 10–100 nM in recombinant human P2X3 FLIPR assay |
| Quantified Difference | Qualitative differentiation: chloro vs. fluoro produces distinct SAR cluster; magnitude of IC50 shift not publicly disclosed for 900005-17-6 |
| Conditions | Recombinant human P2X3 receptor expressed in C6BU-1 cells; calcium flux FLIPR assay (US10174016) |
Why This Matters
Selection of the 4-chloro analog over the 4-fluoro analog must be driven by specific project SAR requirements, not interchangeability; using the wrong halogen can shift P2X3 potency by an order of magnitude.
- [1] Davenport AJ, Bräuer N, Fischer OM, Rotgeri A, Rottmann A, Neagoe I, Nagel J, Godinho-Coelho A, Klar J. 1,3-Thiazol-2-yl substituted benzamides. US Patent US10174016 (Bayer AG). Issued January 8, 2019. See specification describing halogen substitution effects on P2X3 potency. View Source
